(2E)-N-(4-ethoxyphenyl)-2,3-diphenylprop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-N-(4-ethoxyphenyl)-2,3-diphenylprop-2-enamide is a compound that belongs to the class of chalcones. Chalcones are a group of 1,3-diaryl-2-propen-1-one compounds known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-(4-ethoxyphenyl)-2,3-diphenylprop-2-enamide typically involves a Claisen-Schmidt condensation reaction. This reaction is carried out between 4-ethoxyacetophenone and benzaldehyde derivatives under basic conditions. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the formation of the chalcone structure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the Claisen-Schmidt condensation is a scalable reaction that can be adapted for large-scale synthesis with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-(4-ethoxyphenyl)-2,3-diphenylprop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the chalcone to dihydrochalcone derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield epoxides, while reduction can produce dihydrochalcones. Substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
(2E)-N-(4-ethoxyphenyl)-2,3-diphenylprop-2-enamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of (2E)-N-(4-ethoxyphenyl)-2,3-diphenylprop-2-enamide involves its interaction with various molecular targets and pathways. The compound’s biological activities are primarily attributed to its ability to modulate enzyme activities, inhibit cell proliferation, and induce apoptosis in cancer cells. The exact molecular targets and pathways involved may vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
(2E)-1-(4-ethoxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one: A similar chalcone derivative with fluorine substitution.
(2E)-1-(4-ethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one: Another chalcone derivative with methoxy substitution.
Uniqueness
(2E)-N-(4-ethoxyphenyl)-2,3-diphenylprop-2-enamide is unique due to its specific substitution pattern and the presence of the ethoxy group, which can influence its biological activities and chemical reactivity. The compound’s unique structure allows it to interact with different molecular targets and exhibit distinct biological properties compared to other chalcone derivatives .
Properties
IUPAC Name |
(E)-N-(4-ethoxyphenyl)-2,3-diphenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO2/c1-2-26-21-15-13-20(14-16-21)24-23(25)22(19-11-7-4-8-12-19)17-18-9-5-3-6-10-18/h3-17H,2H2,1H3,(H,24,25)/b22-17+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEAIGHMEFCUECQ-OQKWZONESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(=CC2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)NC(=O)/C(=C/C2=CC=CC=C2)/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.